N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3OS2 and its molecular weight is 456.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds derived from thiazole and thiazoline have shown anti-inflammatory activity, highlighting the therapeutic potential of thiazole derivatives in anti-inflammatory drug development (Lynch et al., 2006).
- Novel 2-substituted-1Hbenzimidazole derivatives were prepared and evaluated for antimicrobial activity, demonstrating the versatility of thiazole derivatives in synthesizing compounds with potential antimicrobial properties (Abdellatif et al., 2013).
Anticancer Evaluation
- A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and showed moderate to good antimicrobial activity, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Mhaske et al., 2014).
- Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against several human cancer cell lines, underscoring the potential of thiazole and thiadiazole derivatives in anticancer drug development (Tiwari et al., 2017).
Corrosion Inhibition
- Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments, demonstrating the applicability of thiazole derivatives beyond biologically active molecules to industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylsulfanylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS2.ClH/c1-13-8-9-16(21)18-17(13)22-20(27-18)24(11-10-23(2)3)19(25)14-6-5-7-15(12-14)26-4;/h5-9,12H,10-11H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYITZRQWFEKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)SC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.